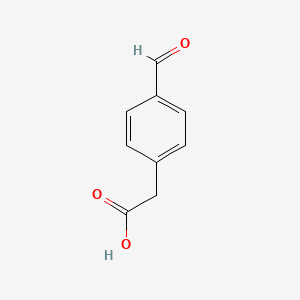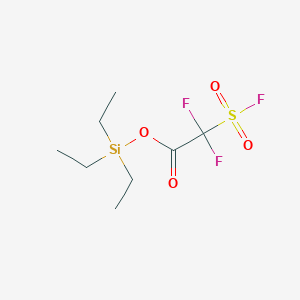
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .
Synthesis Analysis
The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves specific high concentration, high temperature conditions . It has been found to act as a very efficient source of difluorocarbene .Molecular Structure Analysis
The molecular formula of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . Its molecular weight is 250.27 g/mol . The InChI string isInChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 . Chemical Reactions Analysis
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate .Physical And Chemical Properties Analysis
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a clear, colorless to pale yellow liquid . It has a refractive index of 1.367 at 20°C . Its boiling point is 156°C , and its density is 1.27 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Generation of Difluorocarbene
This compound acts as an efficient source of difluorocarbene under specific conditions, which is highly reactive and valuable for the introduction of difluoromethyl groups into organic molecules. For instance, under high concentration and temperature conditions, it exhibits remarkable reactivity characteristics, comparable to those exhibited by its methyl counterpart, in reactions with n-butyl acrylate resulting in high yields of difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012). Additionally, the facilitation of difluorocarbene generation and its application in synthesizing valuable organofluorine compounds underscore its utility in creating a wide variety of products including difluoromethyl ethers, fluorinated thiophenes, and cyclopentanones (Fuchibe & Ichikawa, 2023).
Synthesis of Fluorinated Compounds
The compound under discussion is instrumental in the synthesis of various fluorinated structures. It enables the introduction of fluorinated one-carbon units into carbonyl and related compounds, leading to the production of (thio)ethers, thiophenes, and other fluorinated cyclic and acyclic organofluorine compounds. This versatility is critical for the development of pharmaceuticals, agrochemicals, and materials science applications, showcasing the compound's broad applicability and significance in scientific research (Fuchibe & Ichikawa, 2023).
Modification and Functionalization of Organic Molecules
In addition to its role in generating difluorocarbene, this compound is utilized in modifying organic molecules to enhance their properties or introduce new functionalities. For example, it has been used in the synthesis of gem-difluorocyclopropanes, demonstrating its versatility and efficiency as a source of difluorocarbene, which can add to relatively electron-deficient alkenes in high yield. Such modifications are fundamental in the exploration of new compounds and materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Tian et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAYXLBAABNCCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3O4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463859 |
Source


|
| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
CAS RN |
757203-27-3 |
Source


|
| Record name | Triethylsilyl difluoro(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

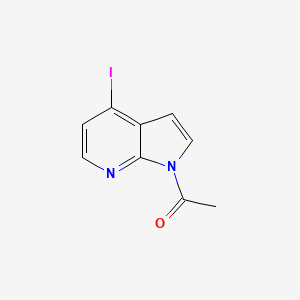
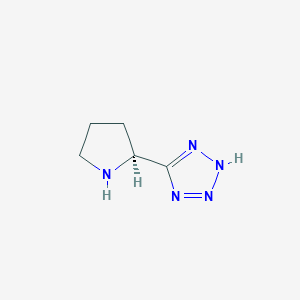
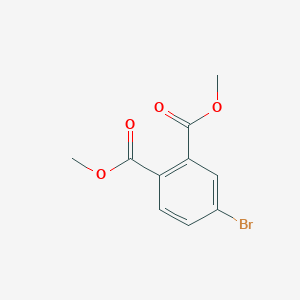
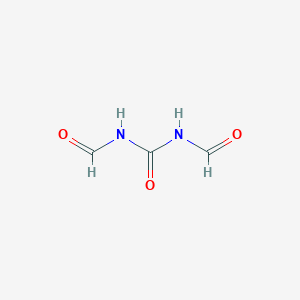
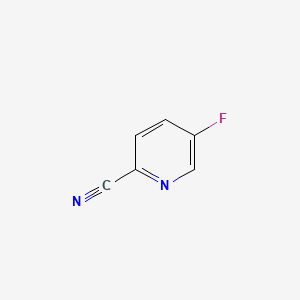
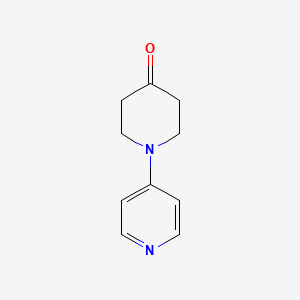
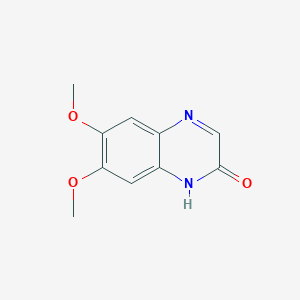
![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)
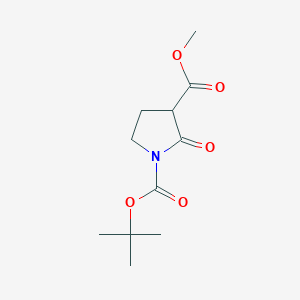
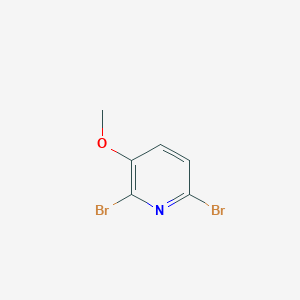
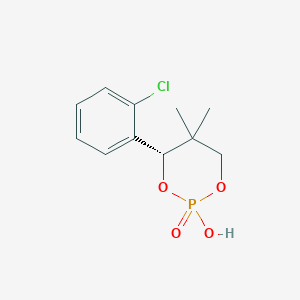
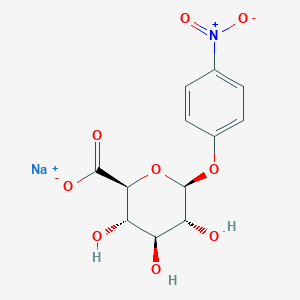
![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)
